N-(cyanomethyl)-N,5-dimethyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. For instance, one method involves treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using various techniques. For example, molecular docking experiments can be used to analyze the results and explain the molecular mechanism of eminent activities to c-Met .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, they can be used as small molecular inhibitors to disrupt the HGF–Met signal transduction pathway .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be analyzed using various techniques. For instance, the ChemSpider database provides information on the structure, properties, spectra, suppliers, and links for related compounds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(cyanomethyl)-N,5-dimethyl-1-quinolin-6-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-11-15(16(23)21(2)9-7-17)19-20-22(11)13-5-6-14-12(10-13)4-3-8-18-14/h3-6,8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCMKSUPMONGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(C=C2)N=CC=C3)C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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